molecular formula C26H24BF4N B3043266 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate CAS No. 828940-79-0

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate

Cat. No.: B3043266
CAS No.: 828940-79-0
M. Wt: 437.3 g/mol
InChI Key: KVMQQDRCWPKQAD-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate anion, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate typically involves a multi-step process. One common method includes the reaction of 2-ethyl-4,6-diphenylpyridine with benzyl chloride in the presence of a base to form the pyridinium salt. The resulting salt is then treated with tetrafluoroboric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate stands out due to its unique combination of stability, reactivity, and versatility. Similar compounds include:

  • 1-Benzyl-4,6-diphenylpyridinium tetrafluoroborate
  • 2-Ethyl-4,6-diphenylpyridinium tetrafluoroborate
  • 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-benzyl-2-ethyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N.BF4/c1-2-25-18-24(22-14-8-4-9-15-22)19-26(23-16-10-5-11-17-23)27(25)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMQQDRCWPKQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=[N+](C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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